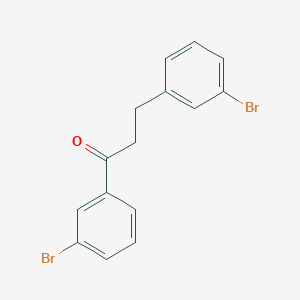

1,3-Bis(3-bromophenyl)propan-1-one

Übersicht

Beschreibung

1,3-Bis(3-bromophenyl)propan-1-one, commonly known as 1,3-BPP, is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a brominated hydrocarbon with a molecular weight of 375.35 g/mol and a melting point of 57.5 °C. This compound has been used in a variety of experiments and studies, as it is known to have various biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

1,3-Bis(3-bromophenyl)propan-1-one has been utilized in various synthetic processes. For instance, Wu Qun-rong (2007) demonstrated its use in synthesizing photosensitive polyimides, which are significant in electronics and material science. In another study, Yakushev et al. (2016) employed a derivative of 3-bromobenzyl-substituted azacrown ethers, related to this compound, in the synthesis of hybrid polymacrocycles comprising porphyrin and azacrown ether moieties, highlighting its role in complex molecule construction (Wu Qun-rong, 2007) (A. Yakushev et al., 2016).

Polymer and Complex Synthesis

S. Uysal et al. (2016) focused on synthesizing and characterizing tetra-armed-thiosemicarbazone and its transition metal complexes, utilizing a compound related to this compound. Their work delves into the thermal and magnetic properties of these materials, showing the compound's role in advanced material synthesis (S. Uysal et al., 2016).

Organic Electronics and Sensor Applications

Cheng et al. (2003) explored the use of 1,3-bis(2-bromophenyl)-2,5-diphenylbenzenes, related to this compound, in the synthesis of functionalized dibenzo[fg,op]naphthacenes, which are vital in organic electronic applications. Additionally, Zhang et al. (2008) synthesized a novel fluorophore related to this compound, showcasing its potential as a molecular logic system for sensing applications like pH, solvent polarity, and metal ions detection (Xiao Hong Cheng et al., 2003) (Dong Zhang et al., 2008).

Drug Synthesis and Medicinal Chemistry

Research by Mahmoud (2014) involved synthesizing new compounds including variants of this compound, contributing to the field of medicinal chemistry. While this paper might touch upon drug-related topics, the synthetic aspect is relevant to understanding the chemical's utility in drug development (M. A. Mahmoud, 2014).

Advanced Organic Synthesis

T. Ho and Der‐Guey Jou (2002) demonstrated the synthesis of cryptolepine and cryptoteckieine from a compound closely related to this compound, illustrating its role in creating complex organic molecules (T. Ho & Der‐Guey Jou, 2002).

Safety and Hazards

The safety information available for “1,3-Bis(3-bromophenyl)propan-1-one” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

1,3-bis(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZYSCKOJMEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

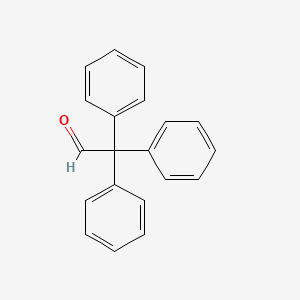

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

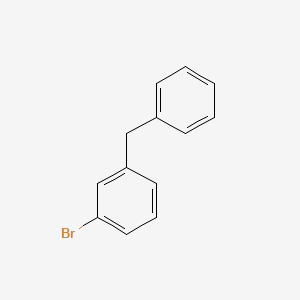

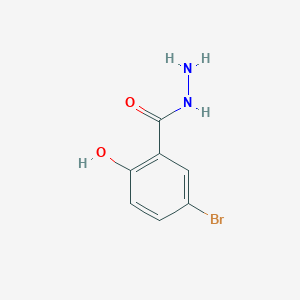

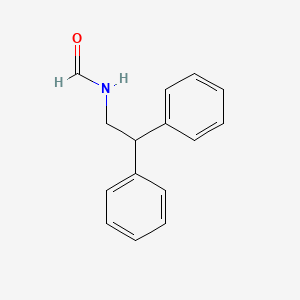

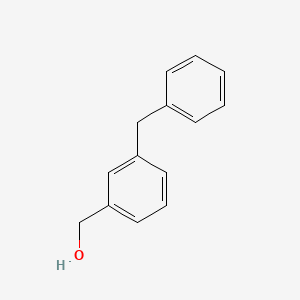

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)